molecular formula C12H14BrN5 B11085651 6-(2-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

6-(2-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11085651
M. Wt: 308.18 g/mol
InChI Key: GUZGXBSAIOROKH-UHFFFAOYSA-N
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Description

N-[4-AMINO-6-(2-BROMOETHYL)-1,3,5-TRIAZIN-2-YL]-N-(4-METHYLPHENYL)AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-AMINO-6-(2-BROMOETHYL)-1,3,5-TRIAZIN-2-YL]-N-(4-METHYLPHENYL)AMINE typically involves multiple steps. One common method involves the reaction of 2-bromoethylamine with a triazine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are also common to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-AMINO-6-(2-BROMOETHYL)-1,3,5-TRIAZIN-2-YL]-N-(4-METHYLPHENYL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while oxidation reactions can produce nitro derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-AMINO-6-(2-BROMOETHYL)-1,3,5-TRIAZIN-2-YL]-N-(4-METHYLPHENYL)AMINE is unique due to the presence of the triazine ring and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14BrN5

Molecular Weight

308.18 g/mol

IUPAC Name

6-(2-bromoethyl)-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H14BrN5/c1-8-2-4-9(5-3-8)15-12-17-10(6-7-13)16-11(14)18-12/h2-5H,6-7H2,1H3,(H3,14,15,16,17,18)

InChI Key

GUZGXBSAIOROKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCBr

Origin of Product

United States

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